4-Bromobenzyl alcohol

Beschreibung

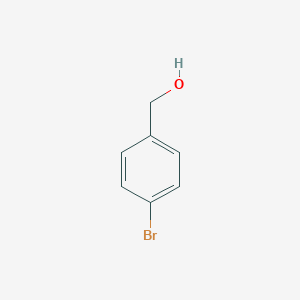

Structure

3D Structure

Eigenschaften

IUPAC Name |

(4-bromophenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrO/c8-7-3-1-6(5-9)2-4-7/h1-4,9H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEDDBHYQWFOITD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CO)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50236276 | |

| Record name | 4-Bromobenzyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50236276 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

873-75-6 | |

| Record name | 4-Bromobenzyl alcohol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=873-75-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromobenzyl alcohol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000873756 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Para-Bromobenzyl Alcohol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02822 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 4-Bromobenzyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50236276 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-bromobenzyl alcohol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.683 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 4-Bromobenzyl Alcohol

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Bromobenzyl alcohol (CAS No. 873-75-6) is a pivotal bifunctional organic compound widely utilized in chemical synthesis. Its structure, featuring a hydroxyl group and a carbon-bromine bond on a benzene (B151609) ring, offers orthogonal reactivity that makes it a valuable building block for pharmaceuticals, agrochemicals, and advanced materials.[1][2][3] This document provides a comprehensive overview of its chemical and physical properties, spectroscopic data, reactivity, and detailed experimental protocols for its key transformations.

Chemical and Physical Properties

This compound is a white to slightly beige crystalline solid at room temperature.[1][4] It is sparingly soluble in water but shows good solubility in various organic solvents, including dioxane, ethanol, and acetone.[1][2] Its properties make it a versatile reagent in a wide range of reaction conditions.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 873-75-6 | [1][5] |

| Molecular Formula | C₇H₇BrO | [1][5] |

| Molecular Weight | 187.03 g/mol | [1] |

| Appearance | White to slightly beige crystalline powder/solid | [1][4][5] |

| Melting Point | 75-77 °C | [4][5][6] |

| Boiling Point | 267.8 °C at 760 mmHg | [5] |

| Density | 1.565 g/cm³ | [5] |

| Flash Point | 115.7 °C | [5][7] |

| Water Solubility | 2200 mg/L (at 20 °C) | [1][8] |

| pKa | 14.16 ± 0.10 (Predicted) | [1] |

| IUPAC Name | (4-bromophenyl)methanol | [8] |

Spectroscopic Data

The structural identification of this compound is confirmed through various spectroscopic techniques. The data below are characteristic for this compound.

Table 2: Key Spectroscopic Data for this compound

| Spectrum Type | Key Peaks / Shifts (δ) | Reference |

| ¹H NMR | δ ~7.45 (d), ~7.20 (d) (Aromatic protons, AA'BB' system); δ ~4.59 (s) (CH₂ protons); δ ~2.19 (s, broad) (OH proton) | [2][9][10] |

| ¹³C NMR | Characteristic peaks for aromatic carbons (one ipso-carbon attached to Br, one ipso-carbon attached to CH₂OH, two symmetrical carbons), and one peak for the benzylic carbon (CH₂OH). | [8][11] |

| IR (KBr Pellet) | ~3300-3400 cm⁻¹ (broad, O-H stretch, H-bonded), ~1050 cm⁻¹ (C-O stretch), ~1500 & 1600 cm⁻¹ (Aromatic C=C stretch). | [8][10][12] |

| Mass Spec (EI) | Molecular Ion (M⁺) peaks at m/z 186 and 188 (approx. 1:1 ratio due to ⁷⁹Br and ⁸¹Br isotopes). | [8][10] |

Chemical Reactivity and Transformations

The utility of this compound stems from the reactivity of its two primary functional groups: the benzylic alcohol and the aryl bromide.

-

Reactions of the Hydroxyl Group: The alcohol moiety readily undergoes common transformations such as oxidation, etherification, esterification, and silylation.[4][6][13] Oxidation can be selectively controlled to yield either 4-bromobenzaldehyde (B125591) or, with stronger conditions, 4-bromobenzoic acid.[14][15]

-

Reactions of the Aryl Bromide: The carbon-bromine bond is a key site for carbon-carbon bond formation via metal-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[16][17][18] For these reactions, the alcohol group is often protected (e.g., as an acetate) to prevent interference.[16] The reactivity of aryl halides in such couplings typically follows the order C-I > C-Br > C-Cl, allowing for selective transformations in molecules with multiple halogen atoms.[18]

Key Experimental Protocols

Synthesis of this compound via Reduction

A common laboratory synthesis involves the reduction of 4-bromobenzoic acid.[19]

Methodology:

-

Reaction Setup: In an inert nitrogen atmosphere, 4-bromobenzoic acid (1.0 eq) is dissolved in a suitable anhydrous solvent (e.g., THF).[19]

-

Reduction: A borane solution (e.g., borane-tetrahydrofuran (B86392) complex, ~4.0 eq) is added to the reaction mixture. The reaction is stirred at room temperature for approximately 12 hours.[19]

-

Monitoring: The reaction progress is monitored by Thin Layer Chromatography (TLC).

-

Workup: After completion, the reaction is carefully quenched, often with methanol, to hydrolyze any borate (B1201080) esters. The solvent is removed under reduced pressure.[19]

-

Purification: The crude product is purified by silica (B1680970) gel column chromatography, typically using an ethyl acetate/hexane mixture as the eluent, to yield pure this compound.[19]

Selective Oxidation to 4-Bromobenzaldehyde

The selective oxidation of this compound to the corresponding aldehyde without over-oxidation is a critical transformation. A highly efficient and practical method utilizes a copper/TEMPO catalyst system with air as the ultimate oxidant.[14]

Methodology:

-

Materials: this compound (1.0 eq), Copper(I) bromide (CuBr, ~5 mol%), 2,2'-bipyridyl (bpy, ~5 mol%), TEMPO (~5 mol%), N-methylimidazole (NMI, ~10 mol%), Acetonitrile (solvent).[14]

-

Reaction Setup: To a flask containing acetonitrile, add this compound, CuBr, bpy, and TEMPO. The solution should turn a deep red-brown.[14]

-

Initiation: Add NMI dropwise. The color will fade slightly.

-

Reaction: Stir the mixture vigorously at room temperature, open to the air. The reaction is complete when the color changes from red-brown to a turbid green, typically within 30-60 minutes, signifying consumption of the starting material.[14]

-

Workup: Dilute the reaction mixture with pentane and water and transfer to a separatory funnel for extraction.[14]

-

Purification: The crude product obtained after drying and concentrating the organic layers is purified by column chromatography to yield 4-bromobenzaldehyde.[14] This method is highly selective, and no over-oxidation to the carboxylic acid is typically observed.[14]

Etherification to 4-Bromobenzyl Methyl Ether

This protocol exemplifies a standard Williamson ether synthesis.

Methodology:

-

Deprotonation: this compound (1.0 eq) is added to a stirred suspension of sodium hydride (NaH, ~1.0 eq) in dry N,N-dimethylformamide (DMF) under a nitrogen atmosphere. The mixture is stirred until the evolution of hydrogen gas ceases (approx. 20 minutes).[13]

-

Alkylation: Methyl iodide (1.0 eq) is added to the resulting alkoxide solution. The reaction mixture is stirred for a further 10 minutes.[13]

-

Workup: The mixture is poured into water. The aqueous layer is extracted with diethyl ether.[13]

-

Purification: The combined organic layers are dried, concentrated, and the crude product is purified by column chromatography to yield 4-bromobenzyl methyl ether.[13]

Applications in Research and Drug Development

This compound is a key intermediate in the synthesis of a variety of target molecules:

-

Pharmaceuticals: It serves as a starting material for synthesizing diverse drug candidates. The aryl bromide handle is perfect for introducing molecular complexity via cross-coupling, while the alcohol can be functionalized to link to other parts of a molecule.[1][2]

-

Materials Science: It is used in the synthesis of functional polymers, such as hydroxyl end-functionalized polyfluorenes and amphiphilic block copolymers, which have applications in organic electronics and nanotechnology.[4][6][20]

-

Chemical Research: It is a common reagent for developing and optimizing new synthetic methodologies, including novel oxidation and coupling reactions.[1][6]

Safety and Handling

This compound should be handled with appropriate care in a laboratory setting.

Table 3: GHS Hazard Information for this compound

| Hazard Statement | Code | Description | Reference |

| Eye Irritation | H319 | Causes serious eye irritation. | [8][21][22] |

| Skin Irritation | H315 | Causes skin irritation. | [8][22] |

| Respiratory Irritation | H335 | May cause respiratory irritation. | [8][22] |

| Aquatic Hazard | H412 | Harmful to aquatic life with long lasting effects. | [6][8][21] |

-

Personal Protective Equipment (PPE): Wear safety goggles, chemical-resistant gloves, and a lab coat.[1][22] Use in a well-ventilated area or a chemical fume hood.[22]

-

Handling: Avoid contact with skin and eyes.[22] Avoid ingestion and inhalation of dust.[23]

-

Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[1][23] Store away from incompatible materials such as strong acids and acid chlorides.[23]

-

First Aid: In case of contact, wash skin with soap and water. If in eyes, rinse cautiously with water for several minutes.[21][22][24] If inhaled, move to fresh air.[22] Seek medical attention if irritation persists.

References

- 1. Page loading... [guidechem.com]

- 2. CAS 873-75-6: this compound | CymitQuimica [cymitquimica.com]

- 3. benchchem.com [benchchem.com]

- 4. This compound | 873-75-6 [chemicalbook.com]

- 5. This compound [nanfangchem.com]

- 6. 4-溴苄醇 99% | Sigma-Aldrich [sigmaaldrich.com]

- 7. chembk.com [chembk.com]

- 8. This compound | C7H7BrO | CID 70119 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. This compound(873-75-6) 1H NMR [m.chemicalbook.com]

- 10. This compound(873-75-6) IR Spectrum [chemicalbook.com]

- 11. This compound(873-75-6) 13C NMR spectrum [chemicalbook.com]

- 12. 17.11 Spectroscopy of Alcohols and Phenols – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 13. prepchem.com [prepchem.com]

- 14. benchchem.com [benchchem.com]

- 15. Organic Syntheses Procedure [orgsyn.org]

- 16. pubs.acs.org [pubs.acs.org]

- 17. pubs.acs.org [pubs.acs.org]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. This compound synthesis - chemicalbook [chemicalbook.com]

- 20. 4-溴苄醇 99% | Sigma-Aldrich [sigmaaldrich.com]

- 21. chemicalbook.com [chemicalbook.com]

- 22. synquestlabs.com [synquestlabs.com]

- 23. fishersci.com [fishersci.com]

- 24. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 873-75-6 Name: this compound [xixisys.com]

An In-depth Technical Guide to 4-Bromobenzyl Alcohol (CAS: 873-75-6)

Introduction

4-Bromobenzyl alcohol, with the Chemical Abstracts Service (CAS) registry number 873-75-6, is an organic compound that serves as a crucial intermediate and building block in a multitude of synthetic applications.[1][2][3] Structurally, it consists of a benzyl (B1604629) alcohol core substituted with a bromine atom at the para (4) position of the benzene (B151609) ring.[1] This bifunctionality, featuring both a reactive hydroxyl group and a bromine atom, makes it a versatile reagent for constructing complex molecular architectures, particularly in the fields of pharmaceuticals, agrochemicals, and materials science.[1][3][4] This guide provides a comprehensive overview of its properties, synthesis, reactions, and safety protocols, tailored for professionals in research and development.

Physicochemical Properties

This compound typically appears as a white to light yellow or beige crystalline solid or powder.[1][2][5] A summary of its key physicochemical properties is presented below.

| Property | Value | Source(s) |

| CAS Number | 873-75-6 | [1][2][4][6] |

| Molecular Formula | C₇H₇BrO | [1][4][6][7] |

| Molecular Weight | 187.03 g/mol | [5][6][8] |

| Melting Point | 74-81 °C (75-77 °C lit.) | [2][7][8][9] |

| Boiling Point | ~220.8 °C (rough estimate); 125-140 °C @ 11 Torr | [2][5] |

| Density | ~1.38 - 1.565 g/cm³ | [2][5] |

| Appearance | White to slightly beige crystals or crystalline powder | [1][2][5] |

| Water Solubility | 2200 - 2310 mg/L (at 20 °C) | [1][5][7] |

| Solubility in Organic Solvents | Soluble in dioxane, ethanol, and acetone | [1][4][8] |

| pKa | 14.16 ± 0.10 (Predicted) | [1][2] |

| LogP (Octanol/Water) | 1.59 | [7][10] |

| Topological Polar Surface Area | 20.2 Ų | [5] |

Spectroscopic Data

Spectroscopic analysis is essential for the structural confirmation of this compound. Key spectral data are summarized below.

| Spectroscopic Technique | Data Summary |

| ¹H NMR | The proton NMR spectrum shows characteristic signals for the aromatic protons, the benzylic methylene (B1212753) protons (CH₂), and the hydroxyl proton (OH).[11] Available spectra can be found on platforms like ChemicalBook.[12] |

| ¹³C NMR | The carbon NMR spectrum displays distinct peaks corresponding to the benzylic carbon, the four unique aromatic carbons, and the carbon bearing the bromine atom.[11] Published spectra are available for reference.[13] |

| Infrared (IR) Spectroscopy | The IR spectrum exhibits characteristic absorption bands for the O-H stretch of the alcohol, C-H stretches of the aromatic ring, and the C-Br stretch.[14] |

| Mass Spectrometry (MS) | Mass spectra show the molecular ion peak and a characteristic isotopic pattern due to the presence of the bromine atom.[14] |

Applications in Organic Synthesis

The dual functionality of this compound makes it a valuable precursor in various organic transformations.

Key Reactions:

-

Oxidation: It can be selectively oxidized to yield either 4-bromobenzaldehyde (B125591) or 4-bromobenzoic acid, which are themselves important synthetic intermediates.[8][9][15] This reaction can be achieved using reagents like polyvinylpolypyrrolidone-supported hydrogen peroxide or Oxone.[8][9][15]

-

Etherification: The hydroxyl group can be readily converted into an ether. For example, reaction with sodium hydride and methyl iodide produces 4-bromobenzyl methyl ether.[16]

-

Cross-Coupling Reactions: The bromine atom allows for participation in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form new carbon-carbon bonds.[3] This is fundamental for building more complex biaryl structures.[8][9]

-

Silylation: The hydroxyl group undergoes efficient trimethylsilylation with reagents like 1,1,1,3,3,3-hexamethyldisilazane (HMDS), which is a common protecting group strategy in multi-step synthesis.[8][9]

Use in Specific Fields:

-

Pharmaceuticals: It serves as a key starting material or intermediate in the synthesis of various active pharmaceutical ingredients (APIs).[1][3]

-

Agrochemicals: It is used in the manufacturing of crop protection agents.[1][3]

-

Materials Science: It has been used in the synthesis of hydroxyl end-functionalized polyfluorenes and amphiphilic block copolymers.[8][9]

Experimental Protocols

Detailed methodologies for common transformations involving this compound are provided below.

Synthesis of this compound from 4-Bromobenzoic Acid

This procedure involves the reduction of a carboxylic acid to an alcohol.[6]

-

Reagents and Conditions:

-

Stage 1: 4-Bromobenzoic acid (1 eq.), liquid borane (B79455) complex (e.g., 4,4,5,5-tetramethyl-[1][6][16]-dioxaboralane) (4 eq.). The reaction is conducted at room temperature for 12 hours under an inert nitrogen atmosphere.[6]

-

Stage 2 (Hydrolysis): The resulting borate (B1201080) ester is hydrolyzed using silica (B1680970) gel in methanol (B129727) (e.g., 1g silica gel in 3 mL methanol) at 50 °C for 3 hours.[6]

-

-

Workup and Purification:

-

After hydrolysis, the reaction mixture is extracted three times with ethyl acetate (B1210297).[6]

-

The combined organic layers are dried over anhydrous sodium sulfate (B86663).[6]

-

The solvent is removed under reduced pressure.[6]

-

The crude product is purified by silica gel column chromatography (100-200 mesh) using an ethyl acetate/hexane (1:5) mixture as the eluent to yield pure this compound (reported yield: 93%).[6]

-

Synthesis of 4-Bromobenzyl Methyl Ether

This protocol describes a standard Williamson ether synthesis.[16]

-

Reagents and Conditions:

-

Sodium hydride (NaH, 50% dispersion in oil) suspended in dry N,N-dimethylformamide (DMF) under a nitrogen atmosphere.[16]

-

This compound (1.87 g) is added over 10 minutes. The mixture is stirred until hydrogen evolution ceases (approx. 20 minutes).[16]

-

Methyl iodide (1.42 g) is then added, and the reaction is stirred for an additional 10 minutes.[16]

-

-

Workup and Purification:

-

The reaction mixture is poured into water.[16]

-

The organic layer is separated, and the aqueous layer is extracted with diethyl ether.[16]

-

The combined organic layers are dried over anhydrous sodium sulfate and concentrated by evaporation under reduced pressure.[16]

-

The crude product is purified by column chromatography on a silica gel support, eluting with n-hexane containing 12.5% ethyl acetate by volume, to yield 4-bromobenzyl methyl ether (1.6 g).[16]

-

Oxidation of this compound to 4-Bromobenzaldehyde

This method provides a selective oxidation of the primary alcohol to an aldehyde.[15]

-

Reagents and Conditions:

-

A mixture of Oxone (potassium peroxymonosulfate) and sodium bicarbonate in acetonitrile/water is prepared and stirred vigorously for 2 hours.[15]

-

Potassium 2-iodo-5-methylbenzenesulfonate (B12818540) (1 mol%) and this compound (1 eq.) are added.[15]

-

The resulting mixture is heated to 70 °C and stirred vigorously for approximately 2.6 hours, or until the starting material is consumed (monitored by TLC).[15]

-

-

Workup and Purification:

-

The reaction is quenched with a saturated aqueous solution of sodium thiosulfate.

-

The mixture is extracted with ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.

-

The solvent is removed under reduced pressure.

-

The resulting solid is washed with water and dried under vacuum to yield 4-bromobenzaldehyde (reported yield: 79-85%).[15]

-

Safety and Handling

This compound is an irritant and requires careful handling to avoid exposure.[1][17] Appropriate personal protective equipment (PPE), including gloves, goggles, and lab coats, should be worn at all times.[1][17] Work should be conducted in a well-ventilated area or a chemical fume hood.[17][18][19]

| Hazard Information | Details | Source(s) |

| GHS Pictogram | GHS07 (Exclamation Mark) | [7][18] |

| Signal Word | Warning | [7][14][18] |

| Hazard Statements | H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. H412: Harmful to aquatic life with long lasting effects. | [7][14][17][18][20] |

| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P264: Wash skin thoroughly after handling. P273: Avoid release to the environment. P280: Wear protective gloves/eye protection/face protection. P302+P352: IF ON SKIN: Wash with plenty of soap and water. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [7][17][18][20] |

| Storage | Store in a dry, cool, and well-ventilated place.[17][19] Keep container tightly sealed.[1][2][17] | |

| Incompatible Materials | Strong acids, acid anhydrides, and acid chlorides.[10][17] | |

| Disposal | Dispose of contents/container to an approved waste disposal plant in accordance with local, regional, and national regulations.[17] |

References

- 1. Page loading... [wap.guidechem.com]

- 2. believechemical.com [believechemical.com]

- 3. nbinno.com [nbinno.com]

- 4. CAS 873-75-6: this compound | CymitQuimica [cymitquimica.com]

- 5. echemi.com [echemi.com]

- 6. This compound synthesis - chemicalbook [chemicalbook.com]

- 7. fluorochem.co.uk [fluorochem.co.uk]

- 8. This compound 99 873-75-6 [sigmaaldrich.com]

- 9. 4-溴苄醇 99% | Sigma-Aldrich [sigmaaldrich.com]

- 10. fishersci.com [fishersci.com]

- 11. Solved b)In the 'HNMR spectrum for this compound, | Chegg.com [chegg.com]

- 12. This compound(873-75-6) 1H NMR spectrum [chemicalbook.com]

- 13. This compound(873-75-6) 13C NMR spectrum [chemicalbook.com]

- 14. This compound | C7H7BrO | CID 70119 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. Organic Syntheses Procedure [orgsyn.org]

- 16. prepchem.com [prepchem.com]

- 17. fishersci.com [fishersci.com]

- 18. synquestlabs.com [synquestlabs.com]

- 19. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 873-75-6 Name: this compound [xixisys.com]

- 20. chemicalbook.com [chemicalbook.com]

A Comprehensive Technical Guide to 4-Bromobenzyl Alcohol for Researchers and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of 4-Bromobenzyl alcohol (CAS No. 873-75-6), a pivotal intermediate in organic synthesis. The document details its physicochemical properties, spectroscopic data, synthesis and analytical protocols, reactivity, and applications, with a particular focus on its relevance to pharmaceutical and materials science research. All quantitative data is presented in a structured format for ease of reference. Furthermore, this guide includes detailed experimental workflows and logical diagrams to facilitate practical application in a laboratory setting.

Physicochemical and Spectroscopic Properties

This compound is a white to off-white crystalline solid at room temperature.[1][2] It is characterized by the presence of a bromine atom and a hydroxymethyl group on a benzene (B151609) ring.[3] While sparingly soluble in water, it exhibits good solubility in organic solvents like dioxane, ethanol, and acetone.[3][4]

Quantitative Data Summary

The key physicochemical properties of this compound are summarized in the table below for quick reference.

| Property | Value | Source |

| Molecular Weight | 187.03 g/mol | [5][6][7][8] |

| Molecular Formula | C₇H₇BrO | [5][7][8] |

| CAS Number | 873-75-6 | [6][8] |

| Melting Point | 75-77 °C | [1][2][4][9] |

| Boiling Point | 267.8 °C at 760 mmHg | [2] |

| Density | 1.565 g/cm³ | [2] |

| Solubility in Water | 2200 mg/L (at 20 °C) | [5] |

| Flash Point | 115.7 °C | [2][9] |

| Refractive Index | 1.591 | [2] |

| LogP | 1.92 | [8] |

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound. Key spectral information is available from various sources.[10][11][12]

-

¹H NMR: Proton NMR spectra are available for the structural elucidation of the molecule.[10]

-

¹³C NMR: Carbon-13 NMR spectra provide information on the carbon framework of the compound.[11][12]

-

IR Spectroscopy: Infrared spectroscopy data, often obtained using a KBr-pellet technique, helps in identifying the functional groups present, notably the hydroxyl group.[11]

-

Mass Spectrometry: Mass spectrometry data is available for determining the molecular weight and fragmentation pattern.[11]

Synthesis and Reactivity

This compound is a versatile building block in organic synthesis due to its bifunctional nature.[13] The hydroxyl group can undergo esterification, etherification, and oxidation, while the bromo-aromatic moiety allows for participation in various cross-coupling reactions.[1][13]

Synthesis Protocol: Reduction of 4-Bromobenzoic Acid

A common laboratory-scale synthesis of this compound involves the reduction of 4-Bromobenzoic acid.

Materials:

-

4-Bromobenzoic acid

-

Borane (B79455) solution

-

1,2,3-Trimethoxybenzene (B147658) (internal standard)

-

Deuterated chloroform (B151607) (CDCl₃)

-

Methanol

-

Ethyl acetate (B1210297)

-

Hexane

-

Anhydrous sodium sulfate

Procedure:

-

In an inert nitrogen atmosphere, add 4-bromobenzoic acid (0.5 mmol) to a dehydrated and deoxygenated reaction vessel.

-

Add borane solution (2 mmol) to the vessel.

-

Allow the reaction to proceed at room temperature for 12 hours.

-

Post-reaction, add 1,2,3-trimethoxybenzene (0.5 mmol) as an internal standard and dissolve the mixture in CDCl₃.

-

Stir for 10 minutes and take a sample for NMR analysis to determine the yield.

-

To the remaining residue, add 1 g of silica gel and 3 ml of methanol.

-

Heat the mixture at 50 °C for 3 hours to hydrolyze the borate (B1201080) ester.

-

Extract the product with ethyl acetate three times.

-

Combine the organic layers, dry with anhydrous sodium sulfate, and remove the solvent under reduced pressure.

-

Purify the crude product by silica gel column chromatography using an ethyl acetate/hexane (1:5) mixture as the eluent to obtain pure this compound.[7]

Reactivity Profile

This compound is stable under normal conditions but is incompatible with strong acids, acid anhydrides, and acid chlorides.[14] Key reactions include:

-

Oxidation: It can be selectively oxidized to 4-bromobenzaldehyde (B125591) using reagents like polyvinylpolypyrrolidone-supported hydrogen peroxide or through copper/TEMPO-catalyzed aerobic oxidation.[1][9]

-

Trimethylsilylation: It undergoes efficient trimethylsilylation with 1,1,1,3,3,3-hexamethyldisilazane in the presence of a catalytic amount of aspartic acid.[1]

-

Cross-Coupling Reactions: The bromine atom facilitates participation in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, which are essential for forming carbon-carbon bonds.[13]

Analytical Protocols

High-Performance Liquid Chromatography (HPLC) is a common technique for the analysis and purification of this compound.

HPLC Method for Analysis

Column: Newcrom R1 reverse-phase (RP) HPLC column.[5]

Mobile Phase: A mixture of acetonitrile (B52724) (MeCN), water, and phosphoric acid.[5][15] For applications compatible with mass spectrometry (MS), phosphoric acid should be replaced with formic acid.[5][15]

Application: This method is suitable for analyzing this compound and can be scaled for the preparative separation of impurities. It is also applicable in pharmacokinetic studies.[5][15]

Applications in Research and Development

This compound serves as a crucial intermediate in the synthesis of a wide range of organic molecules.

-

Pharmaceutical Synthesis: It is a precursor for numerous active pharmaceutical ingredients (APIs).[3][13]

-

Agrochemicals: It is utilized in the synthesis of crop protection agents.[3][13]

-

Materials Science: It is used in the synthesis of polymers, such as hydroxyl end-functionalized, substituted polyfluorenes and amphiphilic, symmetric rod-coil, triblock copolymers.[1][4][6]

-

Fine Chemicals: It acts as a key intermediate in the production of various specialty chemicals.[3]

Safety and Handling

This compound should be handled with appropriate safety precautions in a laboratory setting.

-

Hazards: It is known to cause skin and serious eye irritation.[11] It may also cause respiratory irritation.[9][11] The compound is harmful to aquatic life with long-lasting effects.[11]

-

Handling: Use in a well-ventilated area.[14] Avoid contact with skin, eyes, and clothing.[14] Wear appropriate personal protective equipment (PPE), including gloves and safety goggles.[3]

-

Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[14] Store away from incompatible materials such as acids and acid anhydrides.[14]

-

Decomposition: Thermal decomposition can lead to the release of irritating gases and vapors, including carbon monoxide, carbon dioxide, and hydrogen halides.[14]

Experimental Workflow Visualization

The following diagrams illustrate logical workflows relevant to the synthesis and analysis of this compound and its derivatives.

Caption: Workflow for the oxidation of this compound.

Caption: HPLC analytical workflow for this compound.

References

- 1. This compound | 873-75-6 [chemicalbook.com]

- 2. This compound [nanfangchem.com]

- 3. Page loading... [guidechem.com]

- 4. 4-ブロモベンジルアルコール 99% | Sigma-Aldrich [sigmaaldrich.com]

- 5. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 6. prepchem.com [prepchem.com]

- 7. This compound synthesis - chemicalbook [chemicalbook.com]

- 8. Page loading... [guidechem.com]

- 9. benchchem.com [benchchem.com]

- 10. This compound(873-75-6) 1H NMR spectrum [chemicalbook.com]

- 11. This compound | C7H7BrO | CID 70119 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. This compound(873-75-6) 13C NMR spectrum [chemicalbook.com]

- 13. nbinno.com [nbinno.com]

- 14. fishersci.com [fishersci.com]

- 15. This compound | SIELC Technologies [sielc.com]

An In-Depth Technical Guide to the Physicochemical Properties of 4-Bromobenzyl Alcohol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the melting and boiling points of 4-Bromobenzyl alcohol, including detailed experimental protocols for their determination. This document is intended to serve as a valuable resource for professionals in research and development who require accurate physical property data for this compound.

Quantitative Data Summary

The melting and boiling points of this compound are crucial physical constants for its identification, purity assessment, and handling in various experimental and manufacturing processes. The data, collated from multiple sources, are presented below.

| Physical Property | Value | Conditions |

| Melting Point | 75-77 °C | (lit.)[1][2][3] |

| 77 °C | ||

| 75-78 °C | ||

| 76.5-77.0 °C | ||

| Boiling Point | 267.8 °C | at 760 mmHg[2][4] |

| 125-140 °C | at 11 Torr[5] | |

| 220.79 °C | (rough estimate)[1] |

Experimental Protocols

Accurate determination of melting and boiling points is fundamental to chemical analysis. The following sections detail the standard methodologies for these measurements.

The melting point of a crystalline solid is the temperature at which it transitions from a solid to a liquid state. For a pure substance, this transition occurs over a narrow temperature range. The capillary method is a widely used technique for this determination.[6]

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or Thiele tube)

-

Capillary tubes (sealed at one end)

-

Thermometer

-

Mortar and pestle

Procedure:

-

Sample Preparation: Ensure the this compound sample is completely dry, as moisture can depress the melting point.[7] The crystalline sample should be finely powdered using a mortar and pestle to ensure uniform packing.[8]

-

Loading the Capillary Tube: A small amount of the powdered sample is introduced into the open end of a capillary tube. The tube is then tapped gently to cause the solid to fall to the closed end, packing it to a height of 2-3 mm.[7][9]

-

Measurement:

-

The capillary tube is placed in the heating block of the melting point apparatus.[9]

-

The sample is heated rapidly to a temperature approximately 15°C below the expected melting point.[7]

-

The heating rate is then reduced to about 1-2°C per minute to allow for thermal equilibrium between the sample, heating block, and thermometer.

-

-

Observation and Recording: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample becomes a clear liquid is recorded as the end of the melting range. For pure this compound, this range is typically narrow.

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[10] The Thiele tube method is a convenient technique for determining the boiling point of small quantities of liquid.[11]

Apparatus:

-

Thiele tube

-

Small test tube (e.g., Durham tube)

-

Capillary tube (sealed at one end)

-

Thermometer

-

Heat source (e.g., Bunsen burner)

-

Mineral oil

Procedure:

-

Sample Preparation: A few milliliters of the liquid (in this case, molten this compound) are placed in a small test tube.[12]

-

Assembly: A capillary tube, with its open end downwards, is placed inside the test tube containing the sample.[11] The test tube is then attached to a thermometer using a rubber band.

-

Heating: The entire assembly is placed in a Thiele tube containing mineral oil, ensuring the sample is immersed in the oil.[11] The side arm of the Thiele tube is gently heated, allowing convection currents to maintain a uniform temperature.[13]

-

Observation and Recording: As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube. Heating is continued until a continuous and vigorous stream of bubbles is observed.[11] The heat source is then removed.

-

Boiling Point Determination: The liquid is allowed to cool. The temperature at which the bubbling stops and the liquid just begins to enter the capillary tube is the boiling point of the sample at the current atmospheric pressure.[11][13] It is crucial to also record the barometric pressure.[10]

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the determination and verification of the physical properties of a chemical compound like this compound.

Caption: Workflow for Physical Property Determination.

References

- 1. This compound | 873-75-6 [chemicalbook.com]

- 2. Page loading... [guidechem.com]

- 3. This compound - C7h7bro, Molecular Weight 187.03 G/mol, Melting Point 75-77 ºc | High Purity Organic Compound at Best Price in Vapi | Sun Industries [tradeindia.com]

- 4. This compound [nanfangchem.com]

- 5. echemi.com [echemi.com]

- 6. westlab.com [westlab.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 9. Determination of Melting Point [wiredchemist.com]

- 10. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. cdn.juniata.edu [cdn.juniata.edu]

- 13. vijaynazare.weebly.com [vijaynazare.weebly.com]

An In-depth Technical Guide to the Solubility of 4-Bromobenzyl Alcohol in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 4-bromobenzyl alcohol, a key intermediate in the synthesis of pharmaceuticals and liquid crystal materials. Understanding its solubility in various organic solvents is crucial for reaction optimization, purification, and formulation development. This document compiles available quantitative and qualitative solubility data, details established experimental protocols for solubility determination, and presents a logical workflow for these procedures.

Core Concepts in Solubility

The solubility of a solid in a liquid solvent is its ability to form a homogeneous solution. This property is governed by the principle "like dissolves like," which implies that substances with similar intermolecular forces are more likely to be soluble in one another. For this compound (C₇H₇BrO), the key structural features influencing its solubility are the aromatic phenyl ring, the polar hydroxyl (-OH) group, and the bromine atom. The hydroxyl group allows for hydrogen bonding with polar and protic solvents, while the bromophenyl group contributes to van der Waals interactions, favoring solubility in less polar and aromatic solvents.

Quantitative Solubility Data

Currently, comprehensive quantitative solubility data for this compound across a wide range of organic solvents and temperatures is limited in publicly available literature. The following tables summarize the available data. Researchers are encouraged to use the experimental protocols outlined in this guide to determine solubility in specific solvent systems relevant to their work.

Table 1: Quantitative Solubility of this compound in Select Solvents

| Solvent | Temperature (°C) | Solubility | Unit |

| Water | 20 | 2.2[1] | g/L |

| Water | 20 | 2.31[2] | g/L |

| Dioxane | Not Specified | 100 | g/L |

Note: The solubility in dioxane is reported as 1g/10 mL and has been converted to g/L for consistency.[3][4]

Table 2: Qualitative Solubility of this compound

| Solvent | Solubility Description |

| Ethanol | Soluble[3][5] |

| Acetone | Soluble[3] |

| Acetone | Miscible |

| Alcohol (General) | Miscible |

| Benzene | Miscible |

| Chloroform | Miscible |

| Diethyl Ether | Miscible[5] |

"Miscible" indicates that the solute and solvent are soluble in all proportions.

Experimental Protocols for Solubility Determination

The most widely accepted method for determining the thermodynamic solubility of a solid compound is the shake-flask method .[6][7][8] This technique establishes equilibrium between the undissolved solid and a saturated solution. The concentration of the solute in the saturated solution can then be determined using various analytical techniques, most commonly gravimetric analysis or High-Performance Liquid Chromatography (HPLC).

Shake-Flask Method: Detailed Protocol

This protocol outlines the steps for determining the solubility of this compound in a chosen organic solvent.

1. Materials and Equipment:

-

High-purity this compound (>98%)

-

Analytical grade organic solvent of interest

-

Analytical balance (readability ±0.1 mg)

-

Thermostatically controlled orbital shaker or rotator

-

Screw-capped vials (e.g., 4 mL or larger)

-

Centrifuge

-

Calibrated volumetric flasks and pipettes

-

Syringes and solvent-compatible syringe filters (e.g., 0.22 µm PTFE)

-

Analytical instrument for quantification (e.g., HPLC-UV, or equipment for gravimetric analysis)

2. Preparation of Saturated Solution:

-

Add an excess amount of solid this compound to a vial. An "excess" ensures that a solid phase remains after equilibrium is reached, which is a key indicator of saturation.

-

Add a known volume (e.g., 2.0 mL) of the selected organic solvent to the vial.

-

Securely cap the vials to prevent solvent evaporation.

3. Equilibration:

-

Place the vials in the thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient duration to ensure equilibrium is reached. A typical duration is 24 to 48 hours. Preliminary studies may be needed to determine the minimum time to reach equilibrium.

4. Sample Separation:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.

-

To separate the saturated solution from the undissolved solid, either centrifuge the vials or carefully filter the supernatant using a syringe fitted with a solvent-compatible filter. This step is critical to avoid including any solid particles in the sample for analysis.

5. Quantification:

Two common methods for quantifying the concentration of the dissolved this compound are detailed below:

This method is straightforward and relies on the precise weighing of the dissolved solid after solvent evaporation.[9]

-

Accurately pipette a known volume of the clear, saturated filtrate into a pre-weighed, dry container (e.g., an evaporating dish or a vial).

-

Carefully evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature below the boiling point of the solvent and the melting point of this compound (75-77°C).

-

Once the solvent is fully evaporated, place the container in a desiccator to cool to room temperature.

-

Weigh the container with the dry residue on an analytical balance.

-

The solubility is calculated as the mass of the residue divided by the volume of the filtrate used.

HPLC is a highly sensitive and specific method for determining the concentration of a solute.[10][11]

-

Method Development: Develop a suitable HPLC method for this compound. A reverse-phase C18 column with a mobile phase of acetonitrile (B52724) and water is often a good starting point. The detector is typically a UV spectrophotometer set to a wavelength where this compound has strong absorbance.

-

Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent. Inject these standards into the HPLC system and record the peak areas. Plot a calibration curve of peak area versus concentration.

-

Sample Analysis: Accurately dilute the clear, saturated filtrate with the solvent to a concentration that falls within the linear range of the calibration curve.

-

Inject the diluted sample into the HPLC system and record the peak area.

-

Calculation: Use the peak area of the diluted sample and the equation from the calibration curve to determine the concentration of the diluted solution. Multiply this concentration by the dilution factor to obtain the solubility of this compound in the original saturated solution.

Logical Workflow and Visualization

The following diagrams illustrate the logical flow of the experimental procedures for determining the solubility of this compound.

References

- 1. This compound | C7H7BrO | CID 70119 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chembk.com [chembk.com]

- 3. Page loading... [wap.guidechem.com]

- 4. This compound 99 873-75-6 [sigmaaldrich.com]

- 5. CAS 873-75-6: this compound | CymitQuimica [cymitquimica.com]

- 6. bioassaysys.com [bioassaysys.com]

- 7. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 8. benchchem.com [benchchem.com]

- 9. uomus.edu.iq [uomus.edu.iq]

- 10. pharmaguru.co [pharmaguru.co]

- 11. improvedpharma.com [improvedpharma.com]

An In-depth Technical Guide to the Physical Characteristics of p-Bromobenzyl Alcohol

For Researchers, Scientists, and Drug Development Professionals

Abstract

p-Bromobenzyl alcohol, also known as (4-bromophenyl)methanol, is a key intermediate in organic synthesis, particularly in the development of pharmaceuticals and other fine chemicals.[1] Its utility stems from the presence of both a reactive hydroxyl group and a bromine-substituted aromatic ring, allowing for a variety of chemical transformations. This technical guide provides a comprehensive overview of the core physical and chemical characteristics of p-bromobenzyl alcohol, detailed experimental protocols for its characterization and key reactions, and visual workflows to aid in laboratory applications.

Core Physical and Chemical Properties

p-Bromobenzyl alcohol is a white to off-white crystalline solid at room temperature.[2] It possesses a slight aromatic odor.[1] The presence of the bromine atom and the hydroxyl group contributes to its moderate polarity and its specific reactivity.

Quantitative Physical Data

The following table summarizes the key physical properties of p-bromobenzyl alcohol, compiled from various chemical data sources.

| Property | Value | References |

| Molecular Formula | C₇H₇BrO | [2][3] |

| Molecular Weight | 187.03 g/mol | [3] |

| CAS Number | 873-75-6 | [2] |

| Appearance | White to off-white crystalline solid/powder | [2] |

| Melting Point | 75-77 °C (lit.) | [2][4] |

| Boiling Point | 267.8 °C at 760 mmHg | [2][4] |

| Density | 1.565 g/cm³ | [2][4] |

| Flash Point | 115.7 °C | [2][4] |

| Refractive Index | 1.591 | [2][4] |

| Water Solubility | Sparingly soluble (2.2 g/L at 20 °C) | [1] |

| Organic Solvent Solubility | Soluble in dioxane, ethanol, and acetone. | [1] |

Experimental Protocols

This section details the methodologies for determining the key physical properties of p-bromobenzyl alcohol and protocols for its common chemical transformations.

Determination of Physical Characteristics

The melting point of p-bromobenzyl alcohol is determined using the capillary tube method, adhering to principles outlined in standard methodologies such as ASTM E324.[1][2]

Protocol:

-

Sample Preparation: A small amount of dry, finely powdered p-bromobenzyl alcohol is packed into a thin-walled capillary tube, sealed at one end, to a height of approximately 3 mm.

-

Apparatus Setup: The capillary tube is attached to a thermometer or placed in the heating block of a melting point apparatus.

-

Heating: The sample is heated at a slow, controlled rate (approximately 1-2 °C per minute) as it approaches the expected melting point.

-

Observation: The temperature at which the substance first begins to melt (initial melting point) and the temperature at which the last solid crystal disappears (final melting point) are recorded. This range is indicative of the substance's purity. For pure p-bromobenzyl alcohol, a sharp melting range of 75-77 °C is expected.[2][4]

The boiling point is determined using a micro-scale method suitable for small quantities of the substance.

Protocol:

-

Sample Preparation: A small amount of p-bromobenzyl alcohol is placed in a fusion tube. A capillary tube, sealed at one end, is inverted and placed inside the fusion tube.

-

Apparatus Setup: The fusion tube assembly is attached to a thermometer and placed in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil).

-

Heating: The Thiele tube is gently heated, and the temperature is monitored.

-

Observation: As the liquid boils, a stream of bubbles will emerge from the open end of the capillary tube. The heat is then removed, and the liquid is allowed to cool. The boiling point is the temperature at which the liquid just begins to enter the capillary tube.

The solubility of p-bromobenzyl alcohol in various solvents is determined by direct observation.

Protocol:

-

Preparation: A small, measured amount of p-bromobenzyl alcohol (e.g., 10 mg) is placed into a test tube.

-

Solvent Addition: A measured volume of the solvent (e.g., 1 mL of water, ethanol, or acetone) is added to the test tube.

-

Observation: The mixture is agitated, and the solubility is observed. The substance is classified as soluble, sparingly soluble, or insoluble based on the extent of dissolution.

Spectroscopic Analysis

IR spectroscopy is used to identify the functional groups present in p-bromobenzyl alcohol.

Protocol:

-

Sample Preparation: A small amount of p-bromobenzyl alcohol (1-2 mg) is finely ground with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar.

-

Pellet Formation: The mixture is compressed under high pressure in a die to form a thin, transparent pellet.

-

Analysis: The KBr pellet is placed in the sample holder of an FTIR spectrometer, and the spectrum is recorded. Key expected absorptions include a broad O-H stretch (around 3300-3400 cm⁻¹) and C-Br stretching vibrations.

¹H and ¹³C NMR spectroscopy are used to elucidate the molecular structure.

Protocol:

-

Sample Preparation: Approximately 5-10 mg of p-bromobenzyl alcohol is dissolved in a suitable deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

Analysis: The NMR tube is placed in the spectrometer, and the ¹H and ¹³C spectra are acquired. The chemical shifts, integration, and coupling patterns provide detailed structural information.

Mass spectrometry is used to determine the molecular weight and fragmentation pattern.

Protocol:

-

Sample Introduction: A small amount of p-bromobenzyl alcohol is introduced into the mass spectrometer, typically via direct insertion probe for a solid sample.

-

Ionization: The sample is ionized, commonly using Electron Ionization (EI).

-

Analysis: The mass-to-charge ratios of the resulting ions are measured to produce a mass spectrum, which will show the molecular ion peak and characteristic fragment ions.

Key Chemical Transformations and Workflows

p-Bromobenzyl alcohol is a versatile precursor in organic synthesis. The following sections describe the experimental workflows for two important reactions.

Oxidation to 4-Bromobenzaldehyde

A common and important reaction of p-bromobenzyl alcohol is its selective oxidation to 4-bromobenzaldehyde, a valuable synthetic intermediate.

Experimental Protocol (Oxone-Catalyzed):

-

Reaction Setup: A mixture of Oxone (potassium peroxymonosulfate) and sodium bicarbonate is prepared in a solvent mixture of acetonitrile (B52724) and water.

-

Reagent Addition: Potassium 2-iodo-5-methylbenzenesulfonate (B12818540) (as a catalyst) and p-bromobenzyl alcohol are added to the suspension.

-

Reaction Conditions: The mixture is heated to 70 °C and stirred vigorously. The reaction progress is monitored by Thin Layer Chromatography (TLC).

-

Work-up and Isolation: Upon completion, the reaction is cooled, and the solid product is collected by filtration. The filtrate can be further extracted to recover any dissolved product. The combined solids are washed and dried to yield 4-bromobenzaldehyde.

Caption: Experimental workflow for the oxidation of p-Bromobenzyl alcohol.

Three-Component Reaction for Ferrocenyl Ketone Synthesis

p-Bromobenzyl alcohol can participate in multi-component reactions, for example, with acetylferrocene (B1663952) and an arylboronic acid, to synthesize ferrocenyl ketones containing biaryls.

Experimental Protocol (General):

-

Reaction Setup: In a suitable solvent, p-bromobenzyl alcohol, acetylferrocene, and the arylboronic acid are combined.

-

Catalyst and Base Addition: A palladium catalyst and a suitable base are added to the reaction mixture.

-

Reaction Conditions: The mixture is heated under an inert atmosphere for a specified time until the reaction is complete (monitored by TLC or GC).

-

Work-up and Purification: The reaction mixture is cooled, diluted with water, and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography.

Caption: Workflow for the three-component synthesis of ferrocenyl ketones.

Safety and Handling

p-Bromobenzyl alcohol is an irritant to the eyes, skin, and respiratory system.[1] It should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn. In case of contact, rinse the affected area with plenty of water. For detailed safety information, refer to the Safety Data Sheet (SDS).

Conclusion

p-Bromobenzyl alcohol is a commercially important chemical with well-defined physical properties. Its versatile reactivity makes it a valuable building block in the synthesis of more complex molecules. The experimental protocols and workflows provided in this guide offer a practical resource for researchers and professionals in the fields of chemistry and drug development, facilitating its effective use in the laboratory.

References

4-Bromobenzyl alcohol spectral data (NMR, IR, MS)

An In-depth Technical Guide to the Spectral Data of 4-Bromobenzyl Alcohol

Introduction

This compound (C₇H₇BrO, CAS No: 873-75-6) is a substituted aromatic alcohol widely utilized in organic synthesis, serving as a key intermediate in the preparation of pharmaceuticals and other fine chemicals.[1] Its structural elucidation and purity assessment are critically dependent on modern analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This guide provides a comprehensive overview of the spectral data for this compound, complete with experimental protocols and data interpretation, tailored for researchers and professionals in the field of drug development and chemical sciences.

Spectroscopic Data Summary

The following sections present the key spectral data for this compound in a tabulated format for clarity and ease of comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR Spectral Data

The proton NMR spectrum provides information about the different types of protons and their neighboring environments.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.45 | Doublet | 2H | Ar-H (ortho to CH₂OH) |

| ~7.25 | Doublet | 2H | Ar-H (ortho to Br) |

| ~4.65 | Singlet | 2H | -CH ₂OH |

| ~2.0 (variable) | Singlet (broad) | 1H | -CH₂OH |

Solvent: CDCl₃. Data sourced from publicly available spectral databases.[2][3]

¹³C NMR Spectral Data

The carbon-13 NMR spectrum details the different carbon environments within the molecule.

| Chemical Shift (δ) ppm | Assignment |

| ~140.5 | Ar-C -CH₂OH |

| ~131.5 | Ar-C H (ortho to Br) |

| ~128.8 | Ar-C H (ortho to CH₂OH) |

| ~121.5 | Ar-C -Br |

| ~64.7 | -C H₂OH |

Solvent: CDCl₃. Data sourced from publicly available spectral databases.[4][5]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.[6]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3300-3400 | Strong, Broad | O-H stretch (alcohol) |

| ~3000-3100 | Medium | C-H stretch (aromatic) |

| ~2850-2950 | Medium | C-H stretch (aliphatic CH₂) |

| ~1595, 1485 | Strong | C=C stretch (aromatic ring) |

| ~1010 | Strong | C-O stretch (primary alcohol) |

| ~820 | Strong | C-H bend (para-substituted aromatic) |

| ~500-600 | Medium | C-Br stretch |

Data sourced from NIST Chemistry WebBook and other spectral databases.[7][8]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.[9] The molecular weight of this compound is approximately 187.03 g/mol .[8][10]

| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) | Assignment |

| 188 / 186 | ~71 / ~73 | Molecular Ion Peak [M]⁺ (presence of Br isotopes) |

| 107 | 100 | [M - Br]⁺ |

| 79 / 81 | ~95 / ~3 | [Br]⁺ |

| 77 | ~34 | [C₆H₅]⁺ (loss of CH₂OH and Br) |

Ionization Method: Electron Ionization (EI). Data sourced from NIST and PubChem.[5][10][11] The presence of bromine is indicated by the characteristic isotopic pattern of the molecular ion peak (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio).

Experimental Protocols

Detailed methodologies for the acquisition of the presented spectral data are outlined below.

NMR Spectroscopy

-

Sample Preparation : Dissolve approximately 10-20 mg of this compound in ~0.7 mL of deuterated chloroform (B151607) (CDCl₃).

-

Instrumentation : Utilize a 400 MHz (or higher) NMR spectrometer.[12]

-

¹H NMR Acquisition :

-

Acquire the spectrum with a sufficient number of scans (e.g., 16-32) to achieve a good signal-to-noise ratio.

-

Set the spectral width to cover the expected proton chemical shift range (e.g., 0-10 ppm).

-

Use tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).

-

-

¹³C NMR Acquisition :

-

Acquire the spectrum using a proton-decoupled pulse sequence.

-

A higher number of scans will be required compared to ¹H NMR (e.g., 1024 or more) due to the low natural abundance of ¹³C.

-

Set the spectral width to cover the expected carbon chemical shift range (e.g., 0-200 ppm).

-

Infrared (IR) Spectroscopy

-

Sample Preparation :

-

KBr Pellet Method : Mix a small amount of finely ground this compound with dry potassium bromide (KBr). Press the mixture into a thin, transparent pellet.[5]

-

Attenuated Total Reflectance (ATR) : Place a small amount of the solid sample directly onto the ATR crystal.[13] This method requires minimal sample preparation.

-

-

Instrumentation : Use a Fourier Transform Infrared (FTIR) spectrometer.[14]

-

Data Acquisition :

-

Record a background spectrum of the empty sample holder (or clean ATR crystal).[15]

-

Record the sample spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

-

The final spectrum is presented as transmittance or absorbance versus wavenumber.

-

Mass Spectrometry

-

Sample Introduction : Introduce a dilute solution of this compound (e.g., in methanol (B129727) or dichloromethane) into the mass spectrometer, often via a Gas Chromatography (GC) system for separation and purification.[5]

-

Ionization : Employ Electron Ionization (EI) at a standard energy of 70 eV.[16] In EI, the sample molecules are bombarded with high-energy electrons, causing ionization and fragmentation.[16]

-

Mass Analysis : The resulting ions are separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection : An electron multiplier or similar detector records the abundance of each ion, generating the mass spectrum.

Logical Workflow for Spectral Analysis

The following diagram illustrates the logical workflow from sample preparation to structural elucidation using the described spectroscopic methods.

References

- 1. 4-溴苄醇 99% | Sigma-Aldrich [sigmaaldrich.com]

- 2. This compound(873-75-6) 1H NMR spectrum [chemicalbook.com]

- 3. 2-Bromobenzyl alcohol(18982-54-2) 1H NMR spectrum [chemicalbook.com]

- 4. This compound(873-75-6) 13C NMR spectrum [chemicalbook.com]

- 5. This compound | C7H7BrO | CID 70119 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Infrared spectroscopy - Wikipedia [en.wikipedia.org]

- 7. This compound(873-75-6) IR Spectrum [m.chemicalbook.com]

- 8. Benzenemethanol, 4-bromo- [webbook.nist.gov]

- 9. fiveable.me [fiveable.me]

- 10. Benzenemethanol, 4-bromo- [webbook.nist.gov]

- 11. This compound(873-75-6) MS spectrum [chemicalbook.com]

- 12. rsc.org [rsc.org]

- 13. emeraldcloudlab.com [emeraldcloudlab.com]

- 14. chem.uci.edu [chem.uci.edu]

- 15. documents.thermofisher.com [documents.thermofisher.com]

- 16. chem.libretexts.org [chem.libretexts.org]

4-Bromobenzyl Alcohol: A Technical Guide to Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the safety and handling precautions for 4-Bromobenzyl alcohol (CAS No. 873-75-6). The information is intended to support laboratory safety protocols and risk assessments in research and development settings.

Chemical and Physical Properties

This compound is a white to off-white crystalline solid.[1] Key physical and chemical properties are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C7H7BrO | [2] |

| Molecular Weight | 187.03 g/mol | [3] |

| Melting Point | 75-77 °C | [2][4] |

| Boiling Point | 267.8 °C at 760 mmHg | [2] |

| Flash Point | 115.7 °C | [2] |

| Density | 1.565 g/cm³ | [2] |

| Water Solubility | 2200 mg/L at 20 °C | [1] |

| Solubility in other solvents | Soluble in dioxane, ethanol, and acetone.[5] |

Hazard Identification and Classification

This compound is classified as a hazardous substance. The following table summarizes its GHS hazard classifications.

| Hazard Class | Hazard Category | Hazard Statement | Reference(s) |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation | [1][6] |

| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation | [1][6][7] |

| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation | [1][6] |

| Hazardous to the Aquatic Environment, Long-Term Hazard | 3 | H412: Harmful to aquatic life with long lasting effects | [1][7] |

Signal Word: Warning[7]

NFPA Health Hazard: 2 - Intense or continued exposure could cause temporary incapacitation or possible residual injury unless prompt medical attention is given.[6]

Note: No quantitative data for acute toxicity (e.g., LD50, LC50) is readily available for this compound.[8] The toxicological properties have not been fully investigated.[8]

Safe Handling and Storage

Proper handling and storage procedures are critical to minimize risk.

3.1. Personal Protective Equipment (PPE)

A risk assessment should be conducted to determine the appropriate PPE. The following are general recommendations:

| PPE Type | Specification | Reference(s) |

| Eye Protection | Chemical safety goggles or a face shield. | [6][8] |

| Hand Protection | Protective gloves. | [5][6] |

| Skin and Body Protection | Wear suitable protective clothing to prevent skin exposure. | [6][8] |

| Respiratory Protection | In case of inadequate ventilation, wear respiratory protection. A NIOSH/MSHA or European Standard EN 149 approved full-facepiece airline respirator in positive pressure mode with emergency escape provisions may be required. | [6][8] |

3.2. Engineering Controls

| Control | Description | Reference(s) |

| Ventilation | Use only outdoors or in a well-ventilated area. Ensure good ventilation of the work station. | [6][8] |

| Safety Equipment | Emergency eye wash fountains and safety showers should be available in the immediate vicinity of any potential exposure. | [6] |

3.3. Handling Procedures

-

Wash hands and any exposed skin thoroughly after handling.[8]

-

Do not eat, drink, or smoke when using this product.[6]

-

Avoid contact with skin and eyes.[6]

-

Avoid dust formation.[8]

3.4. Storage Conditions

-

Store in a dry, cool place.[8]

-

Store locked up.[6]

-

Incompatible Materials: Acids, acid anhydrides, acid chlorides, strong bases, and strong oxidizing agents.[6][8]

Emergency Procedures

4.1. First Aid Measures

| Exposure Route | First Aid Procedure | Reference(s) |

| Inhalation | Remove victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. Call a POISON CENTER or doctor/physician if you feel unwell. | [6][8] |

| Skin Contact | Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse. | [6][8] |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention. | [6][8] |

| Ingestion | Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterwards. Never give anything by mouth to an unconscious person. Get medical advice/attention if symptoms occur. | [6][8] |

4.2. Fire-Fighting Measures

-

Suitable Extinguishing Media: Alcohol-resistant foam, carbon dioxide, dry powder, or water spray.[6]

-

Hazardous Combustion Products: Thermal decomposition can lead to the release of irritating gases and vapors, including carbon monoxide, carbon dioxide, and hydrogen halides.[6][8]

-

Firefighter Protection: As in any fire, wear a self-contained breathing apparatus with pressure-demand (MSHA/NIOSH approved or equivalent) and full protective gear.[6][8]

4.3. Accidental Release Measures

-

Personal Precautions: Evacuate unnecessary personnel. Ensure adequate ventilation. Avoid breathing dust. Use personal protective equipment as required.[6][8]

-

Environmental Precautions: Should not be released into the environment.[8]

-

Methods for Containment and Cleaning Up: Sweep up and shovel into suitable containers for disposal. Avoid dust formation.[8]

Experimental Protocol: Selective Oxidation of this compound

The following is a protocol for the copper/TEMPO-catalyzed aerobic oxidation of this compound to 4-bromobenzaldehyde (B125591), adapted from a literature procedure.[9] This transformation is a common application of this compound in organic synthesis.

Materials:

-

This compound

-

Copper(I) bromide (CuBr)

-

2,2'-bipyridyl (bpy)

-

(2,2,6,6-Tetramethyl-1-piperidinyloxy) radical (TEMPO)

-

N-methylimidazole (NMI)

-

Pentane

-

Saturated aqueous sodium bicarbonate

-

Water

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

Dissolve this compound in acetonitrile in a round-bottomed flask equipped with a magnetic stir bar.

-

To the solution, add solid copper(I) bromide (~5 mol%). The solution will turn from colorless to pale green.[9]

-

Add 2,2'-bipyridyl (~5 mol%) and TEMPO (~5 mol%). The solution will turn a deep red-brown.[9]

-

Add N-methylimidazole (~10 mol%) dropwise. The color will fade to a lighter red-brown.[9]

-

Stir the reaction mixture vigorously at room temperature, open to the ambient air.

-

The reaction is complete when the color changes from red-brown to a turbid green, signifying the complete consumption of the benzyl (B1604629) alcohol (typically 30-60 minutes).[9]

-

Quench the reaction by adding saturated aqueous sodium bicarbonate.

-

Extract the aqueous layer with pentane. The organic layer will be pale pink, and the aqueous layer will be blue.[9]

-

Separate the layers and extract the aqueous layer again with pentane.

-

Combine the organic layers, wash with water, and then with brine.[9]

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude 4-bromobenzaldehyde can be purified by column chromatography on silica gel.[9]

Visualizations

The following diagrams illustrate key logical relationships and workflows for the safe handling and use of this compound.

Caption: Hazard identification for this compound.

Caption: General workflow for safely handling this compound.

References

- 1. This compound | C7H7BrO | CID 70119 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound [nanfangchem.com]

- 3. This compound - C7h7bro, Molecular Weight 187.03 G/mol, Melting Point 75-77 ºc | High Purity Organic Compound at Best Price in Vapi | Sun Industries [tradeindia.com]

- 4. This compound | 873-75-6 [chemicalbook.com]

- 5. Page loading... [wap.guidechem.com]

- 6. synquestlabs.com [synquestlabs.com]

- 7. chemicalbook.com [chemicalbook.com]

- 8. fishersci.com [fishersci.com]

- 9. benchchem.com [benchchem.com]

4-Bromobenzyl Alcohol: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromobenzyl alcohol, a substituted aromatic alcohol, serves as a pivotal intermediate in a multitude of organic syntheses. Its bifunctional nature, possessing both a reactive benzylic hydroxyl group and a bromine-substituted phenyl ring, renders it a versatile building block in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. This technical guide provides an in-depth overview of the discovery, history, synthesis, and chemical properties of this compound, tailored for professionals in research and development.

Discovery and History

While this compound is a well-established compound in modern organic chemistry, pinpointing its exact first synthesis and discovery in the historical record is challenging. The compound is cataloged in the Beilstein database with the reference number 1931620, suggesting its existence was known and documented in the extensive chemical literature of the 19th or early 20th century. The broader history of its parent compound, benzyl (B1604629) alcohol, is more clearly documented, with its discovery and synthesis being closely linked to the burgeoning coal tar and dye industries of the 1800s. The development of methods for the halogenation of benzyl derivatives was a significant area of research during this period, driven by the need for new synthetic intermediates. It is highly probable that this compound was first synthesized as part of these broader investigations into the reactions of benzyl compounds. However, a definitive seminal publication detailing its initial preparation and characterization remains elusive in currently accessible digital archives.

Synthesis of this compound

The preparation of this compound can be achieved through various synthetic routes, primarily involving the reduction of 4-bromobenzoic acid or its derivatives. Modern methods offer high yields and purity, utilizing a range of reducing agents and reaction conditions.

Key Synthetic Pathways

Several reliable methods for the synthesis of this compound have been reported in the literature. The most common approaches start from 4-bromobenzoic acid or 4-bromobenzaldehyde.

1. Reduction of 4-Bromobenzoic Acid with Borane (B79455)

A prevalent and efficient method for the synthesis of this compound is the reduction of 4-bromobenzoic acid using a borane reagent.

-

Reaction Scheme:

Figure 1: Reduction of 4-Bromobenzoic Acid to this compound. -

Experimental Protocol: In an inert atmosphere (e.g., nitrogen), 4-bromobenzoic acid is dissolved in a suitable solvent like tetrahydrofuran (B95107) (THF). A borane complex, such as borane-tetrahydrofuran (B86392) (BH3-THF), is then added, and the reaction mixture is stirred at room temperature. The progress of the reaction can be monitored by techniques like thin-layer chromatography (TLC). Upon completion, the reaction is quenched, and the product is isolated and purified, typically by column chromatography.

2. Reduction of 4-Bromobenzaldehyde

Another common synthetic route is the reduction of 4-bromobenzaldehyde. This method is advantageous if the aldehyde is a more readily available starting material.

-

Reaction Scheme:

-

Experimental Protocol: 4-Bromobenzaldehyde is dissolved in a suitable solvent, such as methanol (B129727) or ethanol. A reducing agent, commonly sodium borohydride (B1222165) (NaBH4), is added portion-wise while maintaining a controlled temperature. The reaction is typically rapid. After completion, the solvent is removed, and the product is worked up and purified.

Summary of Synthetic Data

| Starting Material | Reagents | Solvent | Reaction Time | Temperature | Yield (%) | Reference |

| 4-Bromobenzoic acid | Borane-THF | THF | 1.5 hours | Room Temperature | 94% | --INVALID-LINK-- |

| 4-Bromobenzoic acid | 4,4,5,5-tetramethyl--dioxaboralane, then silica (B1680970) gel/methanol | - | 12 hours, then 3 hours | 20°C, then 50°C | 93% | --INVALID-LINK-- |

| 4-Bromobenzaldehyde | Not specified | Not specified | Not specified | Not specified | Not specified | General Method |

Chemical and Physical Properties

This compound is a white to off-white crystalline solid at room temperature. [1]A summary of its key physical and chemical properties is presented below.

| Property | Value | Reference |

| Molecular Formula | C₇H₇BrO | --INVALID-LINK-- |

| Molecular Weight | 187.03 g/mol | --INVALID-LINK-- |

| Melting Point | 75-77 °C | --INVALID-LINK-- |

| Boiling Point | 254 °C | --INVALID-LINK-- |

| CAS Number | 873-75-6 | --INVALID-LINK-- |

| Appearance | White to off-white crystalline solid | --INVALID-LINK-- |

| Solubility | Soluble in dioxane, miscible with acetone, alcohol, benzene, chloroform, and diethyl ether. Sparingly soluble in water. | --INVALID-LINK--, --INVALID-LINK-- |

Applications in Research and Development